molecular formula N/A B1156160 Folin and Ciocalteu's Phenol Reagent

Folin and Ciocalteu's Phenol Reagent

Cat. No.: B1156160
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Description

Nomenclature and Alternative Designations

The Folin and Ciocalteu's phenol reagent exists under multiple nomenclature systems that reflect its complex development history and varied applications across different scientific disciplines. The primary designation, Folin–Ciocâlteu reagent, honors its principal developers and represents the most widely recognized terminology in contemporary scientific literature. Alternative designations include Folin's phenol reagent, which emphasizes the phenol-detecting capabilities of the compound, and Folin–Denis reagent, which acknowledges the foundational work that preceded the Ciocâlteu modifications.

The commercial and laboratory nomenclature further expands this terminology framework. Scientific suppliers commonly refer to the compound as "this compound" or "Reagent for phenol and bovine serum albumine according to Folin and Ciocalteu". The Chemical Abstracts Service has assigned the compound the registry number 12111-13-6, providing a standardized identification system for regulatory and commercial purposes. Additional synonymous terms encountered in scientific literature include "phenol reagent," "Folin-Ciocalteau phenol," and "Folin-Ciocalteu's reagent".

The distinction between Folin's reagent and Folin-Ciocalteu reagent represents a critical nomenclature consideration, as these designate fundamentally different chemical compounds with distinct applications. Folin's reagent, or sodium 1,2-naphthoquinone-4-sulfonate, serves as a derivatizing agent for measuring amines and amino acids, whereas Folin-Ciocalteu reagent specifically targets phenolic compounds through its phosphomolybdate and phosphotungstate composition.

Historical Development from Folin-Denis to Folin-Ciocalteu Reagent

The evolutionary pathway from the Folin-Denis reagent to the Folin-Ciocalteu reagent represents a significant advancement in analytical chemistry methodology that occurred over several decades of systematic research and refinement. The original Folin-Denis reagent emerged as a pioneering tool for phenolic compound detection, prepared through the combination of sodium tungstate and phosphomolybdic acid in phosphoric acid solution. This foundational reagent established the basic chemical principles that would later inform the development of its more sophisticated successor.

The transformation to the Folin-Ciocalteu reagent involved specific chemical modifications that enhanced both the stability and analytical performance of the original formulation. The critical modification consisted of incorporating lithium sulfate and bromine into the phosphotungstic-phosphomolybdic reagent matrix. These additions addressed fundamental limitations observed in the Folin-Denis reagent, particularly regarding precipitate formation and analytical precision under varying laboratory conditions.

The preparation methodology for the Folin-Ciocalteu reagent follows the original protocol established in 1927, involving the controlled heating of sodium tungstate, sodium molybdate, concentrated hydrochloric acid, phosphoric acid, and water for ten hours. This process generates a yellow solution containing complex phosphomolybdic acid and phosphotungstic acid compounds. The subsequent addition of lithium sulfate after the boiling phase serves to minimize precipitate formation, while bromine or hydrogen peroxide can restore reagent quality when contaminating reductants cause undesirable color changes.

The chemical composition of the evolved reagent includes the formation of hexavalent phosphomolybdic and phosphotungstic acid complexes with specific structural formulas: 3H₂O- P₂O₅- 13WO₃- 5MoO₃- 10H₂O and 3H₂O- P₂O₅- 14WO₃- 4MoO₃- 10H₂O. These complex structures demonstrate the sophisticated molecular architecture that distinguishes the Folin-Ciocalteu reagent from its predecessor and accounts for its enhanced analytical capabilities.

Key Contributors: Otto Folin, Vintilă Ciocâlteu, and Willey Glover Denis

The development of this compound emerged from the collaborative efforts of three distinguished scientists whose combined expertise in biochemistry and analytical chemistry created one of the most influential analytical tools in scientific history. Each contributor brought unique perspectives and technical capabilities that proved essential for the reagent's successful development and subsequent widespread adoption.

Table 1: Key Contributors to Folin-Ciocalteu Reagent Development

Contributor Lifespan Nationality Primary Institution Key Contributions
Otto Folin 1867-1934 Swedish-American Harvard Medical School Original phenol reagent development, protein analysis methods
Vintilă Ciocâlteu 1890-1947 Romanian Harvard Medical School (fellowship), Carol Davila University Reagent modification and refinement
Willey Glover Denis 1879-1929 American Harvard Medical School, Tulane Medical School Folin-Denis reagent development, clinical chemistry applications

Otto Knut Olof Folin represented the foundational scientific leadership in this collaborative effort. Born in Åseda, Småland, Sweden, Folin immigrated to the United States at age fifteen and pursued his education at the University of Minnesota, completing his Bachelor of Science degree in 1892. His international research experience included work in Sweden with Professor Olof Hammarsten at Uppsala University and in Germany with Ernst Leopold Salkowski at the Pathological Institute of Charité in Berlin. Folin's appointment to Harvard Medical School in 1907 as associate professor of biological chemistry, later advancing to the Hamilton Kuhn Professor of Biological Chemistry and Molecular Pharmacology in 1909, provided the institutional framework for the reagent development.

Vintilă Ciocâlteu brought essential expertise in biochemical methodology and international perspective to the collaboration. Born in Plenița, Dolj County, Romania, Ciocâlteu distinguished himself through exceptional academic performance at the Faculty of Medicine of Bucharest, graduating in 1920. His selection as a Rockefeller grant recipient for advanced studies at Harvard Medical School demonstrated his outstanding scientific potential and provided the opportunity for direct collaboration with Folin. Upon returning to Romania, Ciocâlteu established himself as a professor at Carol Davila University of Medicine and Pharmacy in Bucharest, where he founded the biochemistry laboratory and served as Dean of the medical school.

Willey Glover Denis contributed critical foundational work through her development of the Folin-Denis reagent and her pioneering efforts in clinical chemistry. Born in 1879, Denis earned her Bachelor of Arts degree in 1899 from Tulane's H. Sophie Newcomb Memorial College, majoring in modern languages. Her subsequent graduate education at the University of Chicago, where she pursued a doctorate in organic chemistry with dissertation research on aldehyde, ketone, and alcohol oxidation, provided the technical foundation for her analytical chemistry contributions. Denis's decade-long collaboration with Folin at Harvard Medical School established the methodological precedent that informed the later Folin-Ciocalteu reagent development.

The collaborative dynamics among these three scientists created a unique convergence of expertise spanning multiple disciplinary domains. Folin's established reputation in biochemical analysis provided the project leadership and institutional credibility necessary for sustained research funding and publication opportunities. Ciocâlteu's fresh perspective and international training contributed innovative approaches to reagent modification and analytical refinement. Denis's practical experience with protein analysis and clinical applications ensured that the developed methodologies would meet real-world analytical requirements.

Historical Scientific Impact and Citation Significance

The historical impact of this compound extends far beyond its original analytical applications, establishing it as one of the most influential chemical tools in scientific research history. The reagent's significance is most prominently demonstrated through its role in the development of the Lowry protein assay, described in a 1951 publication that became the most cited scientific paper of all time.

The 1951 paper entitled "Protein measurement with the Folin phenol reagent" by Oliver H. Lowry, Nira J. Rosebrough, A. Lewis Farr, and Rose J. Randall achieved unprecedented citation levels, accumulating 187,652 citations in the Science Citation Index from 1945 to 1988. By 2014, this paper had generated more than 305,000 citations, establishing an practically unreachable standard for scientific impact. The continued influence of this methodology is evidenced by its sustained citation rate of approximately 10,000 citations per year, even decades after its initial publication.

Table 2: Citation Impact Analysis of Folin-Ciocalteu Related Publications

Publication Year Authors Citation Count Time Period Annual Average
Protein measurement with Folin phenol reagent 1951 Lowry et al. 187,652 1945-1988 4,365
Protein measurement with Folin phenol reagent 1951 Lowry et al. 305,000+ 1945-2014 4,420+
On tyrosine and tryptophane determinations 1927 Folin & Ciocâlteu Not specified N/A N/A

The widespread adoption of the Folin-Ciocalteu reagent across multiple scientific disciplines demonstrates its versatility and reliability as an analytical tool. The reagent found extensive application in food and agricultural industries for determining phenolic content of plant products, establishing its commercial significance beyond academic research. The development of the Folin-Lowry assay for protein quantitation further expanded its utility, making it an indispensable tool in cell and molecular biology laboratories worldwide.

The scientific community's recognition of the reagent's importance extends beyond citation metrics to include its designation as a "magic method" by citation analysis experts. David Pendlebury's analysis identified the Lowry paper as the "King of the Classics," noting that while more sensitive methods have been subsequently introduced, the original methodology maintains its relevance and continues to serve as a reference standard. This sustained relevance reflects the fundamental soundness of the chemical principles underlying the Folin-Ciocalteu reagent and its analytical applications.

The international impact of the reagent is further evidenced by its continued commercial availability through major scientific suppliers worldwide. The standardization of preparation methods and quality control protocols has ensured consistent analytical performance across diverse research environments, contributing to the reproducibility of scientific results and facilitating comparative studies across different laboratories and research groups.

Properties

Molecular Formula

N/A

Origin of Product

United States

Scientific Research Applications

Quantification of Total Phenolic Content

The primary application of Folin and Ciocalteu's reagent is the quantification of total phenolic content in various samples, particularly in food products and natural extracts. The method is based on an electron transfer reaction where phenolic compounds reduce the reagent, leading to a colorimetric change that can be measured at around 760 nm.

  • Case Study : A study measured the total polyphenols in honey using this method, demonstrating its reliability despite potential interferences from other reducing agents .
Sample TypeAverage Total Phenolic Content (mg GAE/100g)
Honey1200
Red Wine1500
Green Tea800

Protein Determination

The Folin-Ciocalteu reagent is also integral to the Lowry method for protein determination. It reacts with tyrosine and tryptophan residues in proteins, allowing for quantification based on color intensity.

  • Application : This method has been effectively used for determining protein concentrations in serum, urine, and cerebrospinal fluid .
Protein Concentration (mg/ml)Absorbance at 750 nm
10.1
100.5
1002.0

Antioxidant Activity Assessment

The Folin-Ciocalteu assay is recognized as a reference method for evaluating the antioxidant capacity of food products. By measuring the reducing capacity of antioxidants, researchers can infer their potential health benefits.

  • Example : A study highlighted the use of this assay to estimate total phenolic intake associated with adherence to a Mediterranean diet, emphasizing its relevance in nutritional studies .
Food ItemTotal Phenolic Content (mg GAE/100g)
Olive Oil2000
Nuts1500
Fruits1000

Detection of Nitrogen Compounds

The reagent has been utilized for detecting certain nitrogen compounds in various studies. Its ability to react with reducing substances extends beyond phenols to include nitrogenous compounds like hydroxylamine and guanidine.

  • Research Insight : Studies have shown that modifications to the standard protocol can enhance sensitivity for detecting these compounds .

Practical Considerations

When using Folin and Ciocalteu's reagent, several factors must be considered:

  • pH Sensitivity : The reagent is most effective at a pH around 10; deviations can lead to inaccurate results.
  • Interference : Other reducing agents present in samples may interfere with measurements, necessitating careful sample preparation.
  • Stability : The reagent should be stored properly to prevent degradation over time .

Comparison with Similar Compounds

Comparison with Similar Compounds and Methods

Specificity and Interfering Substances

The F-C reagent lacks specificity for phenolic compounds, reacting with non-phenolic reducing agents such as sugars, amino acids, organic acids, and ascorbic acid . For example:

  • Organic acids and sugars can inflate phenolic content measurements by up to 20% in unmodified assays .
  • Amino acids contribute minimally to signal interference in soil phenolics analysis but become significant in protein-rich matrices .

In contrast, high-performance liquid chromatography (HPLC) offers high specificity for individual phenolic compounds but requires extensive calibration and is less suitable for routine use .

Methodological Comparisons

Method Specificity Key Interferants Throughput Applications References
Folin-Ciocalteu Low Sugars, amino acids, organics High Total phenolics, protein (Lowry method)
HPLC High None (target-specific) Low Individual phenolic quantification
Folin-Denis Low Similar to F-C High Historical phenolic assays
DPPH Assay Moderate Other antioxidants Moderate Antioxidant activity measurement

Accuracy Enhancements

  • Solid-phase extraction (SPE) with C18 columns removes interfering sugars and organic acids, improving accuracy in urine and plant extract analyses .
  • On-line systems automate reagent mixing and incubation, achieving precision (RSD < 3%) in phenolic oxidation .

Limitations in Cross-Sample Comparisons

Variability in phenolic composition (e.g., tannins vs. flavonoids) affects the F-C reagent’s reduction efficiency, making direct comparisons between dissimilar samples (e.g., leaves from different plant species) unreliable .

Preparation Methods

Reagents and Equipment

The synthesis requires:

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

  • 85% phosphoric acid (H₃PO₄)

  • Concentrated hydrochloric acid (HCl, 37%)

  • Lithium sulfate monohydrate (Li₂SO₄·H₂O)

  • Bromine (Br₂)

  • Deionized water

  • Reflux apparatus (condenser, round-bottom flask, heating mantle)

Stepwise Synthesis

The canonical method, as described by Sigma-Aldrich and the International Organisation of Vine and Wine (OIV), involves:

  • Dissolution of precursors :

    • 10 g sodium tungstate + 2.5 g sodium molybdate → 70 mL water

    • Alternative scale: 100 g sodium tungstate + 25 g sodium molybdate → 700 mL water

  • Acidification :

    • Add 5 mL 85% H₃PO₄ + 10 mL concentrated HCl

    • Reflux for 10 hours to form phosphotungstic-phosphomolybdic complexes.

  • Stabilization :

    • Add 15 g Li₂SO₄ + 5 mL water + 1 drop Br₂

    • Reflux for 15 minutes to eliminate unreacted intermediates.

  • Final preparation :

    • Cool to room temperature, dilute to 100 mL with water.

Table 1: Comparative Preparation Protocols

ComponentSigma-AldrichOIVNREL
Sodium tungstate (g)10100-
Sodium molybdate (g)2.525-
H₃PO₄ (mL)550-
HCl (mL)10100-
Li₂SO₄ (g)15150-
Reflux time (hr)10 + 0.2510 + 0.25-
Final volume (mL)1001000-

Chemical Composition and Reaction Mechanisms

Active Species

The reagent contains hexavalent phosphomolybdic/phosphotungstic acid complexes with empirical formulas:

  • 3H2OP2O513WO35MoO310H2O3\text{H}_2\text{O} \cdot \text{P}_2\text{O}_5 \cdot 13\text{WO}_3 \cdot 5\text{MoO}_3 \cdot 10\text{H}_2\text{O}

  • 3H2OP2O514WO34MoO310H2O3\text{H}_2\text{O} \cdot \text{P}_2\text{O}_5 \cdot 14\text{WO}_3 \cdot 4\text{MoO}_3 \cdot 10\text{H}_2\text{O}

These complexes undergo reduction in alkaline conditions, transferring electrons from phenolic -OH groups to form blue chromogens (λmax=750 nm\lambda_{\text{max}} = 750\ \text{nm}).

Role of Additives

  • Lithium sulfate : Suppresses precipitation by maintaining ionic strength.

  • Bromine : Oxidizes residual molybdate/tungstate ions, ensuring stoichiometric conversion to the active heteropolyacids.

Variations in Preparation Protocols

Scaling and Concentration

While the Sigma-Aldrich protocol produces 100 mL of reagent, the OIV method scales quantities by 10× to yield 1 L. Both methods maintain a 4:1 molar ratio of tungstate to molybdate, critical for consistent reactivity.

Alternative Acid Systems

Some protocols replace HCl with sulfuric acid (H₂SO₄) to adjust redox potential, though this risks precipitating calcium sulfate in hard water.

Industrial Synthesis

Commercial preparations (e.g., Sigma-Aldrich) often omit bromine, relying on controlled reflux durations to achieve complete oxidation.

Analytical Considerations and Optimization

Troubleshooting Common Issues

IssueCauseResolution
Green colorationIncomplete oxidationAdd 0.1% Br₂ and reflux
PrecipitationLow Li₂SO₄ concentrationIncrease Li₂SO₄ to 20%
Low sensitivityDegraded phosphomolybdic acidPrepare fresh reagent

Q & A

Q. What is the underlying principle of Folin-Ciocalteu’s reagent in protein quantification?

The reagent reacts with phenolic groups (e.g., tyrosine, tryptophan) and other reducing agents in proteins under alkaline conditions. This generates a blue chromogen with absorbance at 660–750 nm, proportional to protein concentration. The reaction involves two steps: (1) copper-ion-mediated biuret reaction with peptide bonds and (2) reduction of the phosphomolybdic-phosphotungstic acid complex in the reagent by phenolic groups .

Q. What is the standard protocol for protein quantification using the Lowry method?

  • Step 1 : Mix the protein sample with an alkaline copper solution (sodium potassium tartrate, NaOH, and CuSO₄) to form a copper-protein complex.
  • Step 2 : Add Folin-Ciocalteu’s reagent to reduce the heteropolyacid complex, producing a blue color.
  • Step 3 : Incubate for 10–30 minutes at room temperature and measure absorbance at 750 nm.
  • Step 4 : Use a gallic acid or bovine serum albumin (BSA) standard curve (1–100 µg/mL) for quantification .

Q. Why is gallic acid commonly used as a standard in phenolic content assays?

Gallic acid provides a stable reference for reducing capacity due to its phenolic hydroxyl groups. Results are expressed as "gallic acid equivalents" (GAE) to standardize comparisons across studies. However, alternative standards (e.g., chlorogenic acid) may be used for specific matrices .

Advanced Research Questions

Q. How do non-phenolic reducing substances (e.g., sugars, ascorbic acid) interfere with Folin-Ciocalteu assays, and how can this be mitigated?

Non-phenolic reductants falsely elevate readings by reducing the reagent independently of phenolics. Mitigation strategies include:

  • Pre-treatment : Remove interferents via solid-phase extraction or enzymatic digestion (e.g., glucose oxidase for sugars).
  • Method modification : Use a dual-wavelength correction (e.g., measure absorbance at 750 nm and subtract background at 600 nm) .

Q. How can the assay be optimized for proteins with low tyrosine/tryptophan content?

  • Enhance sensitivity : Increase sample concentration or extend incubation time (up to 1 hour) to amplify chromogen formation.
  • Alternative methods : Combine with Bradford or BCA assays for cross-validation.
  • Standardization : Use a protein-specific standard (e.g., casein for milk proteins) to account for amino acid variability .

Q. What experimental factors contribute to variability in Folin-Ciocalteu assay results?

Key factors include:

  • Reagent preparation : Ensure consistent dilution (typically 1:10 in water) and freshness (use within 4 hours).
  • pH control : Sodium carbonate concentration (2–7.5%) affects reaction kinetics; deviations alter color intensity.
  • Temperature : Incubation at 50°C accelerates the reaction but risks deglycosylation of polyphenols .

Q. How should researchers address discrepancies between Folin-Ciocalteu and HPLC-based phenolic quantification?

The Folin-Ciocalteu assay measures total reducing capacity, not specific phenolics. Discrepancies arise from:

  • Non-phenolic reductants : Correct using blank controls.
  • Matrix effects : Perform spike-and-recovery tests to validate accuracy in complex samples.
  • HPLC limitations : Some phenolics (e.g., tannins) may not elute efficiently .

Method Validation and Optimization

Q. What linearity range should be validated for Folin-Ciocalteu assays in plant extracts?

The assay is linear up to 100 µg/mL for proteins and 500 µg/mL for phenolics. Beyond this, dilute samples or use lower wavelengths (e.g., 550 nm) to avoid saturation .

Q. How can the method be adapted for solid samples (e.g., plant tissues)?

  • Extraction : Use methanol/water (70:30) with sonication to solubilize phenolics.
  • Centrifugation : Remove particulates at 10,000 × g for 10 minutes.
  • Dilution : Adjust sample-to-reagent ratio to maintain absorbance within the standard curve .

Q. What quality control measures are critical for inter-laboratory reproducibility?

  • Reagent lot testing : Validate each batch with a BSA or gallic acid standard.
  • Interference checks : Include negative controls (e.g., buffer-only) and spiked samples.
  • Documentation : Report incubation time, wavelength, and standard type in metadata .

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